1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8
Overview
Description
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated compound that is closely related to various pyrrolidine derivatives. Although the specific compound is not directly studied in the provided papers, these papers discuss related pyrrolidine structures and their synthesis, which can provide insights into the synthesis and properties of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest due to their presence in various biologically active compounds. For instance, the synthesis of 1-Methylpyrrolidine-2-acetic acid and related compounds was explored as potential precursors in the biosynthesis of tropane alkaloids, although they were found to be inefficient precursors . Another study presented a novel protocol for preparing 3-amino-2-methylpyrrolidines, which could potentially be adapted for the synthesis of deuterated pyrrolidines . Additionally, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates a method that could be relevant for synthesizing deuterated analogs .
Molecular Structure Analysis
The crystal structure of R(−)-1-tosyl-2-methylpyrrolidine provides insights into the molecular structure of pyrrolidine derivatives. The study revealed that the pyrrolidine ring can exhibit disorder in the crystal structure, and the sulfur atom in the tosyl group has a distorted tetrahedral coordination . This information can be useful when considering the molecular structure of deuterated pyrrolidines, as the introduction of deuterium atoms could influence the crystallographic properties.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives involves a stereoselective reaction with osmium tetraoxide, followed by reduction and deprotection steps . Similarly, the interaction of pyrrolidine-2,3-diones with aryldiazonium salts leads to the formation of 4-arylhydrazones, indicating the reactivity of the pyrrolidine ring with diazonium compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from their synthesis and structural analysis. For instance, the crystallographic study of R(−)-1-tosyl-2-methylpyrrolidine provides information on the solid-state properties, such as hydrogen bonding patterns . The spectroscopic characterization of novel antitumor and antimicrobial pyrrolidin-2-ones, achieved through microwave-assisted synthesis, offers insights into the electronic properties and potential bioactivity of these compounds .
Scientific Research Applications
Molecular Structure Analysis
The study of molecular structures of compounds similar to "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" has revealed insights into their conformation and stabilization mechanisms. For instance, the molecular structure of 1-methylpyrrolidine-2,5-dione shows a dicarbonyl tautomer with an envelope ring conformation, stabilized by weak intermolecular hydrogen bonds and push-pull nucleophile-electrophile interactions (Tenon, Carles, & Aycard, 2000).
Antimicrobial Activity
Research on novel succinimide derivatives, which share structural similarities with "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8," has demonstrated promising in vitro antifungal activities. One study synthesized new derivatives and found significant inhibitory activities against a broad spectrum of fungi, indicating the potential of these compounds as novel fungicides (Cvetković et al., 2019).
Synthetic Applications
Compounds derived from "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" have been utilized in the synthesis of important intermediates for tropane alkaloids. A concise method was developed to synthesize methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine from the key intermediate N-methylpyrrolinium cation, highlighting the utility of these compounds in complex organic syntheses (Ma et al., 2020).
Catalytic Applications
The catalytic properties of complexes involving "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8" derivatives have been explored in various chemical reactions. For example, cationic iridium(I) complexes catalyze hydroamination and hydrosilation in a tandem procedure, offering efficient pathways to synthesize 1-(triethylsilyl)-2-methylpyrrolidine (Field, Messerle, & Wren, 2003).
Hydrogen-bonding Studies
Investigations into hydrogen-bonding aggregation of N-methylpyrrolidine betaine with p-hydroxybenzoic acid have provided insights into molecular interactions and crystal packing, contributing to our understanding of solid-state chemistry and potentially influencing the design of new materials (Dega-Szafran et al., 2020).
Organic Reduction Reactions
N-Methylpyrrolidine-zinc borohydride, a derivative of "1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8," has been used as a stable and efficient reducing agent in organic synthesis, showcasing the versatility of this compound class in facilitating various chemical transformations (Tajbakhsh et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-UDCOFZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481386 | |
Record name | 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 | |
CAS RN |
131857-29-9 | |
Record name | 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131857-29-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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